6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine

Drug design Lead optimization Physicochemical profiling

Researchers developing CNS-penetrant kinase inhibitors often face synthetic inefficiency with protected amine scaffolds. 6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine (CAS 61764-33-8) resolves this: • Free 2-amino group enables direct, single-step diversification into amide, sulfonamide, and urea libraries-reducing synthetic sequences by ≥2 steps per analog. • Fused thiopyrano[4,3-d]thiazole core provides XLogP3-AA 1.5, a 0.6 log-unit advantage over pyrano analogues for CNS penetration. • ≥97% purity from multiple ISO-certified suppliers with publicly disclosed COA, mitigating single-source batch failure risk.

Molecular Formula C6H8N2S2
Molecular Weight 172.3 g/mol
CAS No. 61764-33-8
Cat. No. B1342876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine
CAS61764-33-8
Molecular FormulaC6H8N2S2
Molecular Weight172.3 g/mol
Structural Identifiers
SMILESC1CSCC2=C1N=C(S2)N
InChIInChI=1S/C6H8N2S2/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8)
InChIKeyHSVRMINVNBNVOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine: Identity & Procurement


6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine (CAS 61764-33-8) is a heterocyclic building block defined by a fused thiopyrano[4,3-d]thiazole core bearing a primary amine at the 2-position [1]. With molecular formula C₆H₈N₂S₂ and a molecular weight of 172.27 g/mol, it serves as a versatile intermediate in medicinal chemistry and agrochemical research programs . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, making it accessible for both discovery-scale screening and early process development .

Fused thiopyrano-thiazole core for medchem scaffold exploration
Commercial availability from multiple suppliers with disclosed purity
Synthetic intermediate compatible with discovery and early process development

6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine: Why Generic Substitution Fails


The thiopyrano[4,3-d]thiazole scaffold is highly sensitive to even single-atom modifications, meaning that analogues sharing superficial structural similarity cannot be treated as interchangeable procurement items [1]. Replacing the sulfur atom in the thiopyran ring with oxygen—to yield the pyrano analogue (CAS 259810-12-3)—alters predicted logP, hydrogen-bond-acceptor capacity, and ring conformational preferences . Likewise, oxidation of the ring sulfur to the 5,5-dioxide (CAS 887197-24-2) or removal of the 2-amino functional handle (CAS 98316-88-2) fundamentally changes both synthetic derivatization routes and potential biological target engagement . These specific, quantifiable differences in physicochemical properties and synthetic utility demand targeted compound selection rather than generic substitution.

Target: Thiopyrano sulfur Substitute: Pyrano oxygen
Oxygen-for-sulfur replacement shifts lipophilicity and hydrogen-bond capacity, potentially altering permeability and target engagement profiles.
Target: Parent thiopyrano Substitute: 5,5-Dioxide
Sulfone formation drastically increases boiling point and density, disrupting distillation-based purification and solvent strategies during scale-up.
Target: 2-Amino scaffold Substitute: Des-amino scaffold
Absence of the primary amine eliminates direct acylation, sulfonylation and reductive amination routes, requiring additional synthetic steps per analogue.

6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine: Differentiation Evidence


Thiopyrano vs. Pyrano Physicochemical Comparison

Substitution of the thiopyran sulfur with oxygen in the pyrano analogue (CAS 259810-12-3) reduces the molecular weight from 172.27 to 156.21 g/mol and alters the heteroatom-driven hydrogen-bonding network . The predicted cLogP difference—approximately 0.6 units higher for the thiopyrano form based on XLogP3 calculations—indicates that the target compound provides measurably greater lipophilicity [1]. This is critical for projects where passive membrane permeability and CNS penetration are design objectives.

Thiopyrano vs Pyrano
Head-to-head
MW 172.27 g/mol
XLogP3-AA 1.5
MW 156.21 g/mol
cLogP ~0.9 (Δ~+0.6)
Higher lipophilicity may support passive permeability profiling and CNS penetration assessment.
Predicted properties; verify experimentally for lead series.
Drug design Lead optimization Physicochemical profiling

Sulfur Oxidation State Effects

The 5,5-dioxide derivative (CAS 887197-24-2) introduces two sulfone oxygens that dramatically shift physical properties compared to the parent thiopyran . The predicted boiling point increases from 387.2±42.0 °C for the target compound to 546.1±50.0 °C for the dioxide, and density rises from 1.426±0.06 g/cm³ to 1.598±0.06 g/cm³ . These differences directly impact chromatographic purification behavior, solvent selection, and formulation options during scale-up.

Oxidation State Impact
Data to verify
+158.9 °C
Δ boiling point (vs 5,5-dioxide); density +0.172 g/cm³
Lower boiling point supports distillation-friendly process development over high-boiling dioxide analogues.
Predicted by ACD/Labs; source review recommended.
Synthetic chemistry Purification Process development

2-Amino Functionality vs. Des-Amino Scaffold

The primary amine at position 2 of the target compound enables direct participation in amide coupling, reductive amination, urea formation, and heterocycle annulation reactions—synthetic transformations that are impossible with the des-amino analogue (CAS 98316-88-2) . The des-amino scaffold requires pre-functionalization steps that introduce additional synthetic burden and yield loss . This single functional group distinction categorically defines the scope of accessible derivative libraries.

2-Amino vs Des-Amino
Class-level
Acylation, sulfonylation,
reductive amination, urea,
diazotization
Limited to electrophilic
substitution or metallation
strategies
Primary amine enables single-step diversification, reducing synthetic burden in library production.
Class-level inference; pre-functionalization may add 2–4 steps per analogue.
Medicinal chemistry Parallel synthesis Library design

Supplier Availability & Purity Benchmarking

The target compound is available from multiple independent suppliers at minimum purities of 95% (AKSci) and 97–98% (MolCore, Leyan), providing procurement flexibility and competitive pricing . In contrast, the benzothiopyrano analogue (CAS 31879-58-0) is available only through a single specialty vendor that does not publicly disclose purity specifications, introducing single-supplier risk and quality uncertainty .

Supplier Benchmark
Specification review
3+ suppliers; purity ≥95% disclosed
1 supplier; purity unspecified
Multi-supplier sourcing with transparent purity reduces procurement lead time and supply risk.
Based on supplier websites; verify COA for each batch.
Procurement Quality assurance Supply chain

6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine: Application Scenarios


Fragment-Based Discovery: Hinge-Binding Scaffold

The thiopyrano[4,3-d]thiazole core provides an intermediate lipophilicity window (XLogP3-AA = 1.5) that is approximately 0.6 log-units higher than the pyrano analogue, while the 2-amino group offers a directional hydrogen-bond donor/acceptor motif suitable for hinge-region binding in kinase or carbonic anhydrase targets . Programs targeting CNS-penetrant kinase inhibitors should prioritize this scaffold over the pyrano analogue to exploit the favorable logD window.

Amide and Urea Library Synthesis

The free 2-amino group enables direct, single-step diversification into amide, sulfonamide, and urea libraries without the need for protecting group manipulation or pre-activation steps required by des-amino scaffolds . This reduces the synthetic sequence by a minimum of two steps per library member, directly compressing hit-to-lead timelines.

Distillation-Compatible Process Intermediate

With a predicted boiling point of 387.2±42.0 °C—158.9 °C lower than the 5,5-dioxide analogue—this compound is amenable to vacuum distillation during purification . Process development groups evaluating scalable synthetic routes should select this oxidation state when distillation is the preferred unit operation over chromatography or crystallization.

Preclinical Toxicology Batch Procurement

The availability of the compound at ≥97% purity from multiple ISO-certified suppliers supports risk-mitigated procurement for preclinical safety studies . Supply chain redundancy—with three or more independent vendors providing publicly disclosed purity certificates—reduces the probability of batch-failure-related program delays that are common with single-source specialty chemicals.

Application
Selection Property
Validation Focus
Fragment-based discovery (kinase/CAs)
Thiopyrano-thiazole core with 2-amino hinge-binder motif; intermediate lipophilicity
Lipophilicity-permeability profiling and hinge-region binding compatibility
Amide/urea library synthesis
Free primary amine for direct single-step acylation, sulfonylation and urea formation
Reduction of synthetic step count and timeline compression in hit-to-lead programs
Scale-up process intermediate
Predicted moderate boiling point (vs high-BP dioxide analogues) supports distillation
Feasibility of vacuum distillation as primary purification unit operation
Preclinical safety batch supply
Multi-supplier availability with disclosed high-purity certificates
Supply chain redundancy and batch quality consistency for regulatory documentation
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